molecular formula C15H20N2O2S B2758931 1-(4-Ethylsulfonylphenyl)-4-prop-2-ynylpiperazine CAS No. 1645512-08-8

1-(4-Ethylsulfonylphenyl)-4-prop-2-ynylpiperazine

Cat. No.: B2758931
CAS No.: 1645512-08-8
M. Wt: 292.4
InChI Key: UZCPOXZTCCFLSF-UHFFFAOYSA-N
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Description

1-(4-Ethylsulfonylphenyl)-4-prop-2-ynylpiperazine is a synthetic organic compound characterized by the presence of a piperazine ring substituted with an ethylsulfonylphenyl group and a prop-2-ynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylsulfonylphenyl)-4-prop-2-ynylpiperazine typically involves multi-step organic reactions. One common method starts with the preparation of 4-ethylsulfonylphenyl bromide, which is then reacted with piperazine under suitable conditions to form the intermediate. This intermediate is further subjected to a coupling reaction with propargyl bromide to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylsulfonylphenyl)-4-prop-2-ynylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(4-Ethylsulfonylphenyl)-4-prop-2-ynylpiperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 1-(4-Ethylsulfonylphenyl)-4-prop-2-ynylpiperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(4-Methylsulfonylphenyl)-4-prop-2-ynylpiperazine
  • 1-(4-Ethylsulfonylphenyl)-4-allylpiperazine
  • 1-(4-Ethylsulfonylphenyl)-4-but-2-ynylpiperazine

Uniqueness: 1-(4-Ethylsulfonylphenyl)-4-prop-2-ynylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential .

Properties

IUPAC Name

1-(4-ethylsulfonylphenyl)-4-prop-2-ynylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-3-9-16-10-12-17(13-11-16)14-5-7-15(8-6-14)20(18,19)4-2/h1,5-8H,4,9-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCPOXZTCCFLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)N2CCN(CC2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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